azane;[(1R,2S,4S,5S)-4-[2-chloro-6-(methylamino)purin-9-yl]-2-phosphonooxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, including Lewis structures, line-angle structures, and 3D models.
Synthesis Analysis
This involves studying how the compound is made. It could be synthesized in a lab or it could be naturally occurring. The synthesis process often involves multiple steps, each with its own set of reactants and conditions.Molecular Structure Analysis
This involves studying the arrangement of atoms in the molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. This could include reactions where the compound is a reactant (used to make other compounds) or a product (made from other compounds).Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Synthesis and Molecular Structure
Research has shown that derivatives of azane, including compounds built on bicyclo[3.1.0]hexane templates, are pivotal in synthesizing conformationally locked nucleosides. These compounds have been synthesized to investigate preferences of specific enzymes like HIV reverse transcriptase. For instance, Saneyoshi et al. (2010) synthesized l-deoxythreosyl phosphonate nucleosides to explore the preference for conformation in HIV reverse transcriptase. Their synthesis involved hydroxyl-directed Simmons-Smith cyclopropanation and Mitsunobu coupling of the purine base, demonstrating the complexity and innovation in creating these molecules (Saneyoshi, Deschamps, & Marquez, 2010).
Potential in Cardioprotective Activity
Derivatives of azane have been investigated for their potential in cardioprotective activity. Kumar et al. (2013) synthesized 5'-phosphonate and 5'-phosphate analogues of AMP containing a (N)-methanocarba (bicyclo[3.1.0]hexane) system. These compounds were shown to have in vivo cardioprotective activity in a mouse ischemic heart failure model, highlighting the therapeutic potential of these molecules in cardiovascular diseases (Kumar et al., 2013).
Role in Neurotransmission
In another study, β-nicotinamide adenine dinucleotide (β-NAD), which has a structure related to azane derivatives, was identified as an enteric inhibitory neurotransmitter in human and nonhuman primate colons. This discovery, made by Hwang et al. (2011), suggests the significance of such compounds in gastrointestinal motility and potential therapeutic applications in gastrointestinal disorders (Hwang et al., 2011).
Development of Adhesive Polymers
Compounds similar to azane have also been used in the development of adhesive polymers. For example, Moszner et al. (2006) synthesized compounds like 1,3-Bis(methacrylamido)propane-2-yl dihydrogen phosphate for use in adhesive polymers, demonstrating the versatility of these molecules in various industrial applications (Moszner, Pavlinec, Lamparth, Zeuner, & Angermann, 2006).
Safety And Hazards
This involves studying any risks associated with the compound. It could be toxic, flammable, or reactive. Safety data sheets (SDS) often provide this information.
Future Directions
This involves predicting or proposing future research directions. This could be based on current research trends, gaps in the existing knowledge, or new applications for the compound.
properties
IUPAC Name |
azane;[(1R,2S,4S,5S)-4-[2-chloro-6-(methylamino)purin-9-yl]-2-phosphonooxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN5O8P2.2H3N/c1-15-10-9-11(18-12(14)17-10)19(5-16-9)7-2-8(27-29(23,24)25)13(3-6(7)13)4-26-28(20,21)22;;/h5-8H,2-4H2,1H3,(H,15,17,18)(H2,20,21,22)(H2,23,24,25);2*1H3/t6-,7+,8+,13+;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPKPDFUVMQAOX-KOVKCLEESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2C(=NC(=N1)Cl)N(C=N2)C3CC(C4(C3C4)COP(=O)(O)O)OP(=O)(O)O.N.N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=C2C(=NC(=N1)Cl)N(C=N2)[C@H]3C[C@@H]([C@]4([C@@H]3C4)COP(=O)(O)O)OP(=O)(O)O.N.N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24ClN7O8P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
MRS2279 (diammonium) |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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